Home > Products > Screening Compounds P71411 > Clozapine N-oxide
Clozapine N-oxide - 34233-69-7

Clozapine N-oxide

Catalog Number: EVT-263943
CAS Number: 34233-69-7
Molecular Formula: C18H19ClN4O
Molecular Weight: 342.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clozapine N-oxide is a dibenzodiazepine.
Future Directions
  • Optimizing DREADD technology: Developing more potent and selective DREADD ligands with improved pharmacokinetic profiles, such as the recently discovered perlapine. []

Clozapine

Compound Description: Clozapine is an atypical antipsychotic drug primarily used to treat schizophrenia in individuals who haven't responded to other treatments. It is metabolized in the body to several compounds, with Clozapine N-oxide and N-desmethylclozapine being its major metabolites [, ].

Relevance: Clozapine N-oxide is the primary metabolite of Clozapine [, ]. It is generally considered to be pharmacologically inactive, though recent research suggests it might exert some effects after conversion back to Clozapine in vivo [, ]. Clozapine N-oxide is often used as a chemogenetic actuator in DREADD technology, although its conversion to Clozapine raises concerns about the interpretation of results [].

N-Desmethylclozapine (Norclozapine)

Compound Description: N-Desmethylclozapine, also known as norclozapine, is another major and active metabolite of Clozapine in humans [, ]. Like Clozapine, it exhibits pharmacological activity and is believed to contribute to the therapeutic effects of Clozapine [].

Relevance: N-Desmethylclozapine is a key metabolite alongside Clozapine N-oxide, and both are frequently measured in studies investigating Clozapine metabolism and pharmacokinetics [, , , , ]. Understanding the levels of both metabolites is crucial for assessing Clozapine's effects and potential side effects.

8-Deschloro-8-hydroxyclozapine

Compound Description: This compound is a hydroxylated metabolite of Clozapine, formed through a metabolic pathway involving cytochrome P450 enzymes []. It is considered a minor metabolite compared to N-desmethylclozapine and Clozapine N-oxide.

Relevance: This metabolite highlights the diverse metabolic pathways Clozapine undergoes in the body. While Clozapine N-oxide is formed primarily via flavin-containing monooxygenase (FMO) [], 8-deschloro-8-hydroxyclozapine exemplifies the role of P450 enzymes in Clozapine metabolism.

7-Hydroxyclozapine

Compound Description: 7-Hydroxyclozapine is another minor metabolite of Clozapine, generated through a hydroxylation reaction []. Like 8-deschloro-8-hydroxyclozapine, its formation further exemplifies the role of P450 enzymes in Clozapine metabolism.

Olanzapine

Compound Description: Olanzapine is another atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. It shares a similar structure with Clozapine and exhibits a similar pharmacological profile [].

Relevance: Although structurally similar to Clozapine, Olanzapine demonstrates distinct interactions with T-cell clones compared to Clozapine and Clozapine N-oxide []. This difference suggests potential variations in their immunological effects and might explain the lower incidence of agranulocytosis associated with Olanzapine compared to Clozapine.

Overview

Clozapine N-oxide is a synthetic compound primarily recognized as a ligand for Designer Receptors Exclusively Activated by Designer Drugs, commonly referred to as DREADDs. It is derived from clozapine, an antipsychotic medication, and serves as a crucial tool in chemogenetics, allowing researchers to manipulate neuronal activity in vivo with high specificity and temporal control. Clozapine N-oxide is particularly notable for its ability to activate engineered muscarinic receptors in both in vitro and in vivo settings, making it invaluable for neuroscientific research .

Source and Classification

Clozapine N-oxide is classified as a synthetic organic compound with the molecular formula C18H19ClN4OC_{18}H_{19}ClN_{4}O and a molecular weight of approximately 342.82 g/mol. It is categorized under the class of muscarinic receptor agonists and is often utilized in studies involving neuropharmacology and behavioral neuroscience .

Synthesis Analysis

Methods and Technical Details

The synthesis of Clozapine N-oxide typically involves the oxidation of clozapine using various oxidizing agents. One of the most common methods employs meta-chloroperoxybenzoic acid (mCPBA), which yields Clozapine N-oxide with high efficiency, generally between 86% to 94% .

Recent advancements have introduced alternative methods for synthesizing Clozapine N-oxide on a gram scale using Oxone, a more cost-effective oxidizing agent. This method allows for the production of significant quantities necessary for extensive animal studies without the prohibitive costs associated with purchasing clozapine from specialized suppliers .

The synthesis process can be summarized as follows:

  1. Extraction: Clozapine is extracted from commercially available tablets.
  2. Oxidation: The extracted clozapine undergoes oxidation using mCPBA or Oxone.
  3. Purification: The product is purified through column chromatography and recrystallization.
Molecular Structure Analysis

Structure and Data

Clozapine N-oxide has a complex molecular structure characterized by multiple functional groups, including a chlorinated aromatic system and a piperazine moiety. The structural formula can be represented as follows:

Clozapine N oxide C18H19ClN4O\text{Clozapine N oxide }C_{18}H_{19}ClN_{4}O

The InChI Key for Clozapine N-oxide is WYRDWWAASBTJLM-UHFFFAOYSA-N, which aids in its identification in chemical databases . The compound's melting point ranges between 235 °C to 237 °C, indicating its solid state at room temperature .

Chemical Reactions Analysis

Reactions and Technical Details

Clozapine N-oxide primarily participates in redox reactions where it can be reduced back to clozapine under certain physiological conditions. Studies have shown that after administration in vivo, Clozapine N-oxide can revert to clozapine, which may have implications for its pharmacological effects and metabolism .

The primary reaction pathway observed includes:

  1. Oxidation: Conversion of clozapine to Clozapine N-oxide.
  2. Reduction: Clozapine N-oxide can be metabolized back to clozapine.
Mechanism of Action

Process and Data

Clozapine N-oxide functions by selectively activating engineered muscarinic receptors (hM3Dq and hM4Di) that have been modified to respond exclusively to this ligand. Upon administration, Clozapine N-oxide binds these receptors, leading to downstream signaling cascades that modulate neuronal activity.

The activation mechanism involves:

  1. Binding: Clozapine N-oxide binds to the engineered receptor.
  2. Signal Transduction: This binding triggers G protein-coupled receptor pathways, leading to physiological responses such as changes in neuronal excitability or neurotransmitter release .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clozapine N-oxide exhibits several notable physical properties:

  • Appearance: Yellow solid
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 20 mM
  • Purity: Typically ≥99% as determined by high-performance liquid chromatography
  • Storage Conditions: Recommended to be stored at room temperature .

Chemical properties include its classification as hazardous under OSHA guidelines due to its acute toxicity if ingested .

Applications

Scientific Uses

Clozapine N-oxide has become an essential tool in various fields of research, particularly in neuroscience:

  1. Chemogenetics: Used extensively for controlling neuronal populations with temporal precision.
  2. Behavioral Studies: Facilitates investigations into the role of specific neural circuits in behavior.
  3. Pharmacological Research: Assists in studying drug interactions and receptor signaling pathways.
Introduction to Clozapine N-Oxide (CNO)

Clozapine N-Oxide (CNO), chemically designated as 3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine, represents a pivotal compound at the intersection of medicinal chemistry and neuroscience. As the N-oxide derivative of the atypical antipsychotic clozapine, CNO occupies a unique niche in pharmacology. Its molecular structure (C₁₈H₁₉ClN₄O) features a tricyclic dibenzodiazepine core modified by a charged N-methylpiperazine N-oxide moiety, resulting in a molecular weight of 342.82 g/mol [2] [3]. This structural relationship to clozapine is biochemically significant, as enzymatic reduction readily converts CNO back to its parent compound in vivo. Initially characterized as a pharmacologically inactive metabolite, CNO gained prominence as the ligand of choice for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), enabling precise control of neuronal activity in research settings. Its journey from presumed inert metabolite to a tool of neuroscientific innovation—and subsequent revelations about its biological activity—epitomizes the dynamic nature of pharmacological discovery [3] [5].

  • Table 1: Fundamental Chemical Properties of Clozapine N-Oxide
    PropertyValueSource/Reference
    IUPAC Name3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine [3]
    Chemical FormulaC₁₈H₁₉ClN₄O [2] [10]
    Molecular Weight342.82 g/mol [2] [10]
    CAS Registry Number34233-69-7 [10]
    UNII IdentifierMZA8BK588J [2]
    SMILES Notation[O-][N+]1(C)CCN(C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)CC1 [10]
    Key Structural FeatureN-oxidized piperazine ring [3] [5]

Chemical and Pharmacological Classification of CNO

CNO belongs to the dibenzodiazepine class of compounds, sharing structural homology with clozapine but distinguished by its N-oxide functional group on the piperazine nitrogen. This modification significantly alters its physicochemical properties, including polarity and blood-brain barrier permeability. Pharmacologically, CNO is classified as a chemogenetic actuator rather than a therapeutic agent in its own right. Its primary defined mechanism of action is through high-affinity agonism at engineered muscarinic-based DREADDs (hM3Dq and hM4Di), with EC₅₀ values of approximately 6.0 nM and 8.1 nM, respectively [8] [10]. Crucially, CNO exhibits a distinct pharmacokinetic-dynamic divergence: while capable of binding endogenous receptors at higher concentrations, its intended pharmacological profile centers exclusively on synthetic receptors. Analytical characterization reveals CNO's metabolic instability, undergoing both enzymatic and non-enzymatic reduction back to clozapine across species, including mice, rats, and humans. This conversion complicates its pharmacological classification, as its effects increasingly reflect the broad receptor profile of its metabolic product [4] [8] [9].

Historical Development and Initial Perceptions of Biological Inertness

The historical trajectory of CNO reflects a significant paradigm shift in neuropharmacology. Following the initial engineering of DREADDs by Armbruster et al. (2007), CNO was selected as the activating ligand based on the premise of its biological inertness—specifically, its purported inability to activate endogenous receptors or cross the blood-brain barrier [3]. Early studies reinforced this view; Guettier et al. (2009) reported minimal brain penetration in mice, while Jann et al. (1994) failed to detect significant clozapine formation in Wistar rats after CNO administration [6] [8]. This perceived inertness underpinned the rapid adoption of CNO-DREADD systems across neuroscience, facilitating thousands of studies probing neural circuits. However, this paradigm began to unravel around 2016-2017 when multiple independent investigations yielded contradictory evidence. MacLaren et al. (2016) documented dose-dependent behavioral effects in wild-type Long-Evans rats, including reduced acoustic startle response and attenuated amphetamine-induced hyperlocomotion after CNO administration [6]. Concurrently, Gomez et al. (2017) provided conclusive evidence of significant back-conversion to clozapine in rats, with clozapine—not CNO—identified as the primary brain-penetrant DREADD activator [3] [7]. These findings fundamentally challenged the initial assumptions, revealing that CNO's effects stemmed partly from its conversion to a pharmacologically active compound with known neuromodulatory properties [4] [8].

  • Table 2: Key Studies Challenging CNO's Biological Inertness
    YearStudyKey FindingImplication
    2016MacLaren et al. [6]CNO (1-5 mg/kg) reduced acoustic startle response and attenuated amphetamine-induced hyperlocomotion in wild-type ratsFirst behavioral evidence of off-target effects
    2017Gomez et al. [3] [7]Demonstrated reverse metabolism of CNO to clozapine in rats; clozapine activates DREADDs in brainExplained behavioral effects; questioned CNO's direct role
    2018Manvich et al. [4]CNO back-conversion to clozapine confirmed in mice; produced clozapine-like interoceptive effectsSpecies generalization (mice); drug discrimination evidence
    2019Jendryka et al. [8]CNO and C21 altered sleep architecture and EEG spectra in wild-type miceBroad physiological impact beyond behavior; C21 not metabolized to clozapine

Role in Chemogenetic Systems: From DREADDs to Neuroscientific Applications

Despite revelations about its metabolism, CNO remains integral to chemogenetics, albeit with refined experimental frameworks. DREADD technology utilizes engineered G-protein-coupled receptors (GPCRs), typically derived from human muscarinic receptors (hM3Dq for neuronal activation, hM4Di for inhibition). These receptors are unresponsive to endogenous acetylcholine but exhibit high sensitivity to CNO at nanomolar concentrations. Upon viral or transgenic expression in targeted cell populations, CNO administration enables temporally controlled modulation of specific neural circuits [3] [10]. The neuroscientific utility of this system is profound: researchers have elucidated circuits governing sleep-wake regulation, reward processing, fear conditioning, and neuroendocrine function using CNO-DREADD approaches. For example, CNO activation of inhibitory DREADDs in hypothalamic neurons demonstrated their necessity in REM sleep suppression, while excitatory DREADDs in amygdala neurons revealed their sufficiency in fear expression [1] [7].

However, the discovery of CNO's back-conversion necessitated critical methodological refinements. Modern DREADD experiments now mandate strict control groups—DREADD-free animals receiving identical CNO doses—to differentiate specific DREADD-mediated effects from clozapine-driven background activity [1] [6]. Pharmacokinetic studies further revealed that while CNO does cross the blood-brain barrier (contrary to early reports), its free brain concentrations are substantially lower than those of clozapine formed via peripheral metabolism. This metabolic reality spurred the development of alternative ligands like compound 21 (C21) and deschloroclozapine (DCZ), designed for improved metabolic stability and brain penetrance [3] [8] [10]. Quantitative comparisons show C21 exhibits superior potency (hM4Di EC₅₀ = 2.95 nM vs. CNO's 8.1 nM) and brain penetration, while DCZ offers picomolar affinity. Nevertheless, CNO persists in research due to its well-characterized effects and the historical depth of data obtained using this ligand, provided appropriate controls are implemented [8] [10].

  • Table 3: Chemogenetic Ligands and Their Properties Relative to CNO
    LigandReceptor Potency (EC₅₀)Brain PenetrationBack-Conversion to ClozapineKey Advantages/Limitations
    CNOhM3Dq: ~6.0 nM [10] hM4Di: ~8.1 nM [8]Moderate (CSF levels ~EC₅₀ at 15-30 min post 3.5 mg/kg) [8]Significant (yields bioactive clozapine) [4] [8]Well-established; requires rigorous controls for off-target effects
    ClozapinehM3Dq: ~1.1 nM [10] hM4Di: ~0.42 nM [8]High (brain:plasma ratio ~24:1) [7]N/A (parent compound)Potent but broad endogenous receptor activity limits utility
    Compound 21hM3Dq: ~1.7 nM [10] hM4Di: ~2.95 nM [8]High and prolonged [8]Minimal [1] [8]Improved selectivity; lower effective doses required
    Deschloroclozapine (DCZ)hM3Dq: 0.03 nM [3]HighNone knownExceptional potency; newer ligand with less extensive validation

Properties

CAS Number

34233-69-7

Product Name

Clozapine N-oxide

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

OGUCZBIQSYYWEF-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-]

Solubility

Soluble in DMSO

Synonyms

Clozapine N-oxide

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.